Suxethonium Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Suxethonium chloride can be synthesized via esterification of succinic acid or succinic anhydride. The process involves the use of deep eutectic solvents as catalysts, solvents, and starting materials. The optimal conditions for this one-step synthesis include succinic acid or succinic anhydride (1 equivalent), choline chloride (4 equivalents), zinc chloride (4 equivalents), and sulfuric acid (0.2 equivalents) at 150°C for 2 hours .
Industrial Production Methods: In industrial settings, this compound is produced as a lyophilized powder, which is advantageous for storage and transportation, especially in environments where refrigeration is not feasible .
Chemical Reactions Analysis
Types of Reactions: Suxethonium chloride undergoes hydrolysis, leading to the formation of succinic acid as a major degradation product . It is also involved in depolarizing reactions at the neuromuscular junction.
Common Reagents and Conditions:
Hydrolysis: Water and heat are common conditions for hydrolysis.
Depolarization: Involves interaction with acetylcholine receptors at the neuromuscular junction.
Major Products:
Hydrolysis: Succinic acid.
Depolarization: Temporary paralysis of skeletal muscles.
Scientific Research Applications
Suxethonium chloride is widely used in various fields:
Chemistry: As a model compound for studying esterification reactions and the use of deep eutectic solvents.
Biology: To study neuromuscular transmission and the effects of depolarizing agents on muscle function.
Medicine: Primarily used as a muscle relaxant during surgical procedures and emergency intubations.
Mechanism of Action
Suxethonium chloride acts as a depolarizing neuromuscular blocker. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, causing sustained depolarization. This prevents normal neuromuscular transmission, leading to muscle paralysis . The compound is eventually broken down by the enzyme cholinesterase .
Comparison with Similar Compounds
Suxamethonium chloride (Succinylcholine): Another depolarizing muscle relaxant with a similar mechanism of action.
Atracurium: A non-depolarizing muscle relaxant that acts as a competitive antagonist at acetylcholine receptors.
Uniqueness: Suxethonium chloride is distinguished by its presentation as a lyophilized powder, making it ideal for storage in environments where refrigeration is not feasible . It also has a shorter duration of action compared to suxamethonium chloride, making it suitable for rapid sequence inductions .
Properties
CAS No. |
54063-57-9 |
---|---|
Molecular Formula |
C16H34Cl2N2O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C16H34N2O4.2ClH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BHCKTCGQZMCGAB-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-] |
Canonical SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-] |
67724-50-9 54063-57-9 |
|
Related CAS |
67724-50-9 (Parent) |
Origin of Product |
United States |
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